molecular formula C20H22N2O2 B2811801 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide CAS No. 2034466-15-2

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide

Cat. No. B2811801
CAS RN: 2034466-15-2
M. Wt: 322.408
InChI Key: WTTNKUMVJAIICW-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide, also known as MDA19, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. MDA19 is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. In recent years, MDA19 has gained attention for its potential applications in the treatment of various diseases, including inflammation, pain, cancer, and neurological disorders.

Scientific Research Applications

Synthesis and Chemical Properties

The compound N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide, due to its structural complexity, serves as a precursor or intermediate in the synthesis of various benzofuran derivatives with potential biological activities. Research on similar benzofuran compounds has demonstrated their importance in the synthesis of pharmacologically active molecules. For instance, studies have described the synthesis of benzofuran derivatives with analgesic, antioxidant, and antibacterial properties, highlighting the versatility of benzofuran scaffolds in medicinal chemistry. Compounds derived from benzofuran cores have been synthesized and evaluated for various biological activities, including their potential as anti-HIV, with certain derivatives showing promising results in inhibiting HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007). Additionally, benzofuran derivatives have been studied for their cytotoxic properties, particularly against cancer cell lines, demonstrating the potential of benzofuran compounds in the development of new anticancer agents (Zhu et al., 2005).

Biological Activities

The structural motif of benzofuran is known for its wide range of biological activities. Research efforts have been focused on synthesizing benzofuran derivatives to explore their potential in treating various diseases. For example, the synthesis of N-substituted aminomethylene-benzofuran-2-ones has been undertaken with the aim of identifying biologically active substances, suggesting the utility of benzofuran derivatives in searching for new therapeutic agents (Panisheva et al., 2007). Another study on the synthesis, antioxidant, and antibacterial studies of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid demonstrated that certain derivatives exhibited significant antioxidant and antibacterial activities, highlighting the potential of benzofuran compounds in developing new antioxidant and antibacterial agents (Shankerrao et al., 2013).

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-8-4-6-10-16(14)20(23)21-13-17(22(2)3)19-12-15-9-5-7-11-18(15)24-19/h4-12,17H,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTNKUMVJAIICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide

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